molecular formula C8H15N B3325160 Bicyclo[2.2.2]octan-2-amine CAS No. 20643-57-6

Bicyclo[2.2.2]octan-2-amine

Cat. No.: B3325160
CAS No.: 20643-57-6
M. Wt: 125.21 g/mol
InChI Key: MCLJDHWIDXKUBS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-2-amine is a bicyclic amine with a unique structure characterized by a bicyclo[2.2.2]octane framework. This compound is of interest due to its rigid and symmetrical structure, which imparts unique chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octan-2-amine can be synthesized through several methods. One common approach involves the deamination of bicyclo[2.2.2]octan-2-yl-amines using nitrous acid in acetic acid . Another method involves the solvolysis of ethyl N-nitrosocarbamates in ethanol . These reactions typically yield the desired amine with high selectivity and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: It can undergo substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of bicyclo[2.2.2]octane, such as ketones, carboxylic acids, and substituted amines .

Scientific Research Applications

Bicyclo[2.2.2]octan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octan-2-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of various intermediates, such as carbonium ions, which play a crucial role in its chemical reactivity . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bicyclo[2.2.2]octan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its symmetrical structure and the specific reactivity of its amine group, which makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

bicyclo[2.2.2]octan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLJDHWIDXKUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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